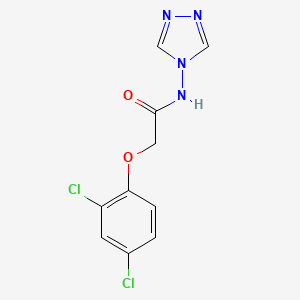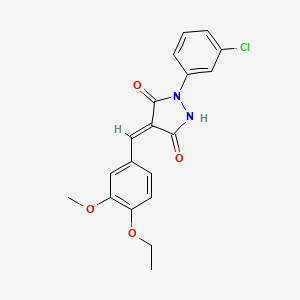![molecular formula C23H31N5O3 B5173903 N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5173903.png)
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, also known as NAPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAPA is a synthetic derivative of the endogenous cannabinoid anandamide and is known to interact with the endocannabinoid system in the body.
Mecanismo De Acción
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is known to interact with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. It acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. This interaction leads to the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and modulate immune function. Additionally, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have analgesic and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its specificity for the endocannabinoid system. This allows researchers to study the effects of modulating this system without affecting other physiological processes. Additionally, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. One area of interest is the development of novel therapeutic applications for N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, particularly in the fields of neurology and oncology. Additionally, further research is needed to fully understand the mechanisms of action of N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide and its effects on various physiological processes. Finally, the development of more efficient and effective synthesis methods for N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide may help to facilitate its use in future research.
Métodos De Síntesis
The synthesis of N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves the reaction of anandamide with N-acetyl-L-alanine and 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by the addition of 4-phenylbutanoic acid. The reaction is carried out in the presence of a coupling agent and a base, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in a variety of fields, including neurology, immunology, and oncology. In neurology, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. In oncology, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[2-[1-[(2S)-2-acetamidopropanoyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17(25-18(2)29)23(31)27-15-12-20(13-16-27)28-21(11-14-24-28)26-22(30)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11,14,17,20H,6,9-10,12-13,15-16H2,1-2H3,(H,25,29)(H,26,30)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDOPXCVXBVQN-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)


![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5173874.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5173880.png)
![3-benzyl-5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5173885.png)
![1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine](/img/structure/B5173890.png)
![1,1'-methylenebis{3-[3-(dimethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5173898.png)
![6-{[2-(3,4-dimethylphenoxy)ethyl]thio}-9H-purine](/img/structure/B5173911.png)